2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a dihydroquinazolinone structure. It has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-yl ethylamine: This can be achieved by reacting furan-2-carboxaldehyde with ethylamine under acidic conditions.
Synthesis of the dihydroquinazolinone core: This involves the cyclization of an appropriate anthranilic acid derivative with a methoxyphenyl ketone.
Coupling reaction: The final step involves coupling the furan-2-yl ethylamine with the dihydroquinazolinone core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The furan ring and the dihydroquinazolinone core are believed to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)ethylamine: A simpler compound with similar structural features.
7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: Lacks the furan-2-yl ethylamine moiety.
Furan-2-carboxylic acid: Contains the furan ring but lacks the quinazolinone structure.
Uniqueness
2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)ethylamino]-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C21H21N3O3/c1-26-16-6-4-14(5-7-16)15-11-19-18(20(25)12-15)13-23-21(24-19)22-9-8-17-3-2-10-27-17/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,22,23,24) |
InChI Key |
LOSVTROPSGLBFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.